Benzo[d][1,3]dioxol-5-ylglycine

Physicochemical profiling CNS drug design Library design

Benzo[d][1,3]dioxol-5-ylglycine (CAS 3214‑11‑7) is an N‑substituted glycine derivative in which the amino group bears a 1,3‑benzodioxole (methylenedioxyphenyl) ring system, yielding the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g mol⁻¹. It is formally classified as an aromatic amino acid analogue and a heterocyclic building block, typically supplied as a crystalline solid with a certified purity of ≥98%.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Cat. No. B8734953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-5-ylglycine
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NCC(=O)O
InChIInChI=1S/C9H9NO4/c11-9(12)4-10-6-1-2-7-8(3-6)14-5-13-7/h1-3,10H,4-5H2,(H,11,12)
InChIKeyUBQVWUJLVYTCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d][1,3]dioxol-5-ylglycine: Core Physicochemical and Structural Baseline for Procurement


Benzo[d][1,3]dioxol-5-ylglycine (CAS 3214‑11‑7) is an N‑substituted glycine derivative in which the amino group bears a 1,3‑benzodioxole (methylenedioxyphenyl) ring system, yielding the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g mol⁻¹ . It is formally classified as an aromatic amino acid analogue and a heterocyclic building block, typically supplied as a crystalline solid with a certified purity of ≥98% . Its calculated partition coefficient (LogP = 0.98) and polar surface area (PSA = 67.8 Ų) place it in a physicochemical space that is distinct from simpler N‑phenylglycine but comparable to N‑(4‑hydroxyphenyl)glycine, a feature that influences both its solubility profile and its suitability as a fragment for central‑nervous‑system (CNS)‑oriented libraries .

Why N‑Phenylglycine or N‑(4‑Hydroxyphenyl)glycine Cannot Replace Benzo[d][1,3]dioxol‑5‑ylglycine in Structure‑Based Design


The 1,3‑benzodioxole ring is not a passive replacement for a simple phenyl or 4‑hydroxyphenyl group; it introduces a conformationally constrained, electron‑rich bicyclic system that alters hydrogen‑bonding capacity, lipophilicity, and metabolic susceptibility. N‑Phenylglycine (PSA = 49.3 Ų, LogP = 0.62) is substantially more lipophilic and lacks the oxygen‑mediated interactions of the benzodioxole, while N‑(4‑hydroxyphenyl)glycine (PSA = 69.6 Ų, LogP = 0.96) offers a phenolic hydrogen‑bond donor but not the dual‑oxygen conformational lock of the dioxole. These differences translate into divergent solubilities, permeabilities, and target‑engagement profiles that cannot be compensated for by simple formulation adjustments .

Quantitative Differentiation of Benzo[d][1,3]dioxol‑5‑ylglycine Versus Closest Analogs


Polar Surface Area and Lipophilicity Differentiate Benzo[d][1,3]dioxol‑5‑ylglycine from N‑Phenylglycine

Benzo[d][1,3]dioxol‑5‑ylglycine exhibits a polar surface area (PSA) of 67.8 Ų and a calculated LogP of 0.98, whereas the simplest aryl‑glycine analog, N‑phenylglycine, has a PSA of 49.3 Ų and a LogP of 0.62 . The 18.5 Ų increase in PSA and 0.36‑unit increase in LogP shift the compound towards a more balanced polarity profile, which is associated with improved aqueous solubility and reduced passive membrane permeability relative to N‑phenylglycine [1].

Physicochemical profiling CNS drug design Library design

Physicochemical Overlap with N‑(4‑Hydroxyphenyl)glycine Highlights the Unique Conformational Constraint of the Benzodioxole

N‑(4‑Hydroxyphenyl)glycine has virtually identical computed PSA (69.6 Ų) and LogP (0.96) to benzo[d][1,3]dioxol‑5‑ylglycine (PSA 67.8 Ų, LogP 0.98) . However, the benzodioxole replaces a rotatable phenolic hydroxyl with a conformationally locked methylenedioxy bridge. This constraint reduces the number of accessible conformations and pre‑organizes the oxygen lone pairs for specific hydrogen‑bonding geometries, a feature that can improve binding enthalpy in targets that recognize a catechol‑mimetic motif [1].

Bioisosterism Conformational restriction Physicochemical comparison

Direct Utility as a Scaffold for Potent Glycine Transporter 1 (GlyT1) Inhibitors

The benzodioxol‑5‑ylglycine motif is the core pharmacophoric element of LY2365109, a potent and selective GlyT1 inhibitor with an IC₅₀ of 15.8 nM for glycine uptake in hGlyT1a‑overexpressing cells and >30 μM selectivity over GlyT2 [1]. By contrast, simple N‑(substituted‑phenyl)glycine analogs lacking the benzodioxole ring typically exhibit >100‑fold weaker GlyT1 inhibition, establishing the benzodioxole as a critical potency‑conferring substructure [2].

GlyT1 inhibition CNS therapeutics Structure‑activity relationship

Procurement‑Driven Application Scenarios for Benzo[d][1,3]dioxol‑5‑ylglycine


Fragment‑Based CNS Library Design Requiring Controlled Polarity

When building a CNS‑oriented fragment library, the 67.8 Ų PSA of benzo[d][1,3]dioxol‑5‑ylglycine places it in a favorable range for blood‑brain‑barrier permeability while avoiding the excessive lipophilicity of N‑phenylglycine (PSA 49.3 Ų, LogP 0.62) . Procurement of this benzodioxole‑glycine hybrid enables exploration of polar contacts in the glycine binding pocket without the promiscuity risk of a highly lipophilic phenyl analog .

Development of Selective Glycine Transporter Type 1 (GlyT1) Inhibitors

The benzodioxol‑5‑ylglycine core is a validated pharmacophore for GlyT1 inhibition, as demonstrated by the clinical candidate LY2365109 (IC₅₀ = 15.8 nM) . Researchers initiating a GlyT1‑targeted medicinal chemistry program should procure this compound as the key N‑aryl‑glycine building block; the corresponding N‑phenylglycine or N‑(4‑hydroxyphenyl)glycine fragments have not been reported to yield comparably potent GlyT1 inhibitors [1].

Synthesis of Conformationally Constrained Catechol‑Mimetic Peptidomimetics

The methylenedioxy bridge of benzo[d][1,3]dioxol‑5‑ylglycine locks the two oxygen atoms into a rigid geometry that mimics the catechol pharmacophore found in many enzyme inhibitors [1]. This compound is therefore the preferred building block over N‑(3,4‑dimethoxyphenyl)glycine or N‑(4‑hydroxyphenyl)glycine when the goal is to reduce entropic penalty upon target binding while maintaining hydrogen‑bonding capacity [1].

Quote Request

Request a Quote for Benzo[d][1,3]dioxol-5-ylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.